molecular formula C25H42O2 B12618649 1-(2-Hydroxy-4-methylphenyl)octadecan-1-one CAS No. 909191-71-5

1-(2-Hydroxy-4-methylphenyl)octadecan-1-one

Cat. No.: B12618649
CAS No.: 909191-71-5
M. Wt: 374.6 g/mol
InChI Key: PRDXVZDBGHHBKG-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methylphenyl)octadecan-1-one is an organic compound with the molecular formula C25H42O2 It is a member of the hydroxyketones family, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) on an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxy-4-methylphenyl)octadecan-1-one can be synthesized through several methods. One common approach involves the reaction of stearoyl chloride with phenol in the presence of aluminum chloride. This reaction typically occurs in a solvent such as tetrachloroethane or nitrobenzene at elevated temperatures . Another method involves the Fries rearrangement of phenyl stearate with aluminum chloride .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methylphenyl)octadecan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxy-4-methylphenyl)octadecanoic acid.

    Reduction: Formation of 1-(2-Hydroxy-4-methylphenyl)octadecan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Hydroxy-4-methylphenyl)octadecan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)octadecan-1-one involves its interaction with specific molecular targets and pathways. For example, in copper extraction, the compound forms stable complexes with copper ions at the interface of aqueous and organic phases . This interfacial mechanism is crucial for the efficient extraction of copper from acidic solutions.

Comparison with Similar Compounds

1-(2-Hydroxy-4-methylphenyl)octadecan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

909191-71-5

Molecular Formula

C25H42O2

Molecular Weight

374.6 g/mol

IUPAC Name

1-(2-hydroxy-4-methylphenyl)octadecan-1-one

InChI

InChI=1S/C25H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(26)23-20-19-22(2)21-25(23)27/h19-21,27H,3-18H2,1-2H3

InChI Key

PRDXVZDBGHHBKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=C(C=C(C=C1)C)O

Origin of Product

United States

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